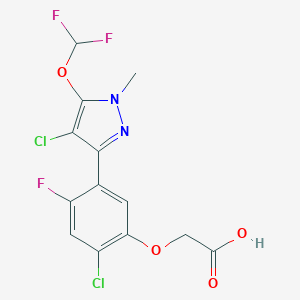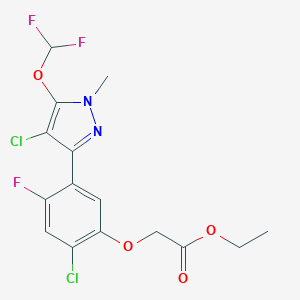
Mudanpioside J
Vue d'ensemble
Description
Mudanpioside J is a natural monoterpene glycoside compound derived from the root bark of Paeonia suffruticosa, commonly known as the tree peony. This compound is part of a larger group of glycosides found in various species of the Paeonia genus, which are known for their medicinal properties. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antithrombotic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Mudanpioside J typically involves extraction from the root bark of Paeonia suffruticosa. The extraction process includes the following steps:
Extraction: The dried root bark is ground into a fine powder and subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like ultra-high-performance liquid chromatography (UHPLC) combined with mass spectrometry (MS) are employed to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Mudanpioside J undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycoside moiety of this compound.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in analytical studies and for the synthesis of new glycoside derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a natural antioxidant.
Medicine: Explored for its anti-inflammatory, antioxidant, and antithrombotic properties, making it a candidate for drug development.
Industry: Utilized in the development of natural health products and supplements.
Mécanisme D'action
Mudanpioside J exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antithrombotic Activity: It inhibits platelet aggregation and thrombus formation by targeting protein disulfide isomerase, a key enzyme involved in thrombus formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mudanpioside C: Another monoterpene glycoside from Paeonia suffruticosa with similar antithrombotic properties.
Paeoniflorin: A well-known glycoside with anti-inflammatory and antioxidant activities.
Oxypaeoniflorin: Known for its radical scavenging effects.
Uniqueness of Mudanpioside J
This compound is unique due to its specific binding affinity to protein disulfide isomerase, making it a potent inhibitor of thrombus formation. Its combination of antioxidant, anti-inflammatory, and antithrombotic activities sets it apart from other similar compounds .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O14/c1-28-13-30(38)20-11-31(28,29(20,27(44-28)45-30)14-41-24(36)15-6-4-3-5-7-15)43-26-23(35)22(34)21(33)19(42-26)12-40-25(37)16-8-9-17(32)18(10-16)39-2/h3-10,19-23,26-27,32-35,38H,11-14H2,1-2H3/t19-,20-,21-,22+,23-,26+,27-,28+,29+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDKJKKWQBBKSZ-DYMNNOMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has Mudanpioside J been found and what other compounds are typically found alongside it?
A1: this compound is a monoterpene glycoside first isolated from the root cortex of Paeonia suffruticosa, also known as Cortex Moutan. [, ] This plant is used in traditional Chinese medicine. Alongside this compound, researchers have also found other compounds like campesterol, 4-hydroxyacetopenone, kaempferol, 3-hydroxy-4-methoxybenzoic acid, hederagenin, and galloylpaeoniflorin. []
Q2: What is the significance of the varying concentrations of this compound and other metabolites within different parts of the Cortex Moutan root?
A2: Research indicates that the different root parts of Cortex Moutan exhibit variations in their metabolite compositions, including this compound. [] For instance, this compound tends to accumulate more in the first lateral and axial roots of the plant. [] This uneven distribution of bioactive compounds like this compound is significant because it suggests that different parts of the Cortex Moutan root might have varying levels of medicinal potency and quality. [] This finding could influence the way Cortex Moutan is graded and utilized for medicinal purposes.
Q3: Does Cortex Moutan extract, potentially containing this compound, have any observed effects on Advanced Glycation End Products (AGEs)?
A3: Yes, studies show that Cortex Moutan extract can inhibit the formation of AGEs. [] Although this compound itself was not specifically studied in this context, it was identified as one of the differential components in the extract that might contribute to this effect. [] This suggests that further research is needed to isolate and understand the specific role of this compound in AGEs inhibition, potentially opening avenues for therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




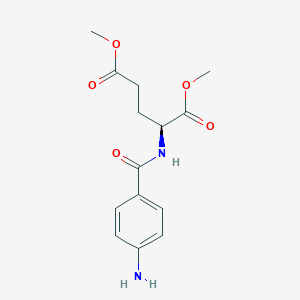
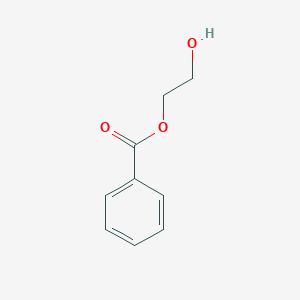
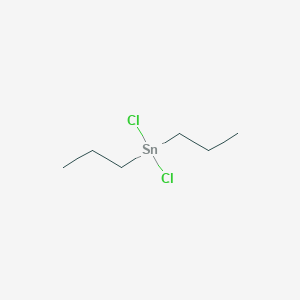

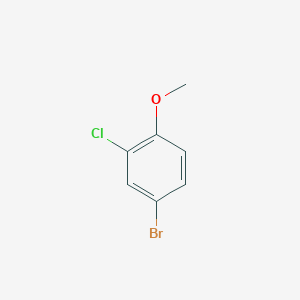
![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)
![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)
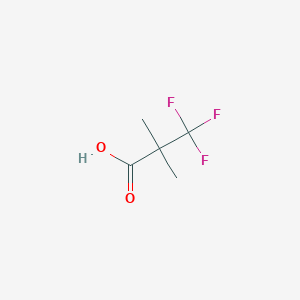
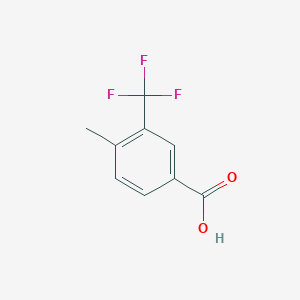
![3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophenecarboxylic Acid Methyl Ester](/img/structure/B41818.png)
